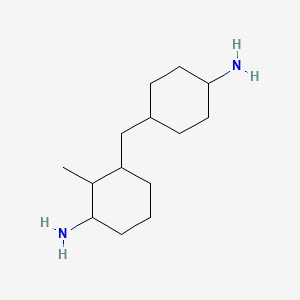

3-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine

Beschreibung

3-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine is a bicyclic amine derivative featuring a cyclohexylamine core substituted with a methyl group at position 2 and a (4-aminocyclohexyl)methyl moiety at position 3.

Eigenschaften

CAS-Nummer |

85586-54-5 |

|---|---|

Molekularformel |

C14H28N2 |

Molekulargewicht |

224.39 g/mol |

IUPAC-Name |

3-[(4-aminocyclohexyl)methyl]-2-methylcyclohexan-1-amine |

InChI |

InChI=1S/C14H28N2/c1-10-12(3-2-4-14(10)16)9-11-5-7-13(15)8-6-11/h10-14H,2-9,15-16H2,1H3 |

InChI-Schlüssel |

KSESQIMXKGVXPO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(CCCC1N)CC2CCC(CC2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Multi-step Organic Synthesis via Reductive Amination and Nucleophilic Substitution

- The synthesis typically involves multi-step reactions where cyclohexane derivatives are functionalized through nucleophilic substitutions or reductive amination.

- The introduction of the aminocyclohexylmethyl moiety often proceeds via reductive amination of cyclohexanone derivatives with amines, followed by further functional group transformations to install the second amine and methyl substituents.

- This approach allows for regioselective amination and methylation on the cyclohexane ring system.

Preparation of Key Intermediates: trans-4-Methylcyclohexylamine

- trans-4-Methylcyclohexylamine, a crucial intermediate, can be prepared via azide substitution and reduction starting from trans-4-methylcyclohexanecarboxylic acid or its derivatives.

- A representative method involves dissolving trans-4-methylcyclohexanecarboxylic acid in a non-protic solvent, adding sodium azide and a protonic acid (e.g., polyphosphoric acid or trifluoroacetic acid), followed by controlled heating and workup with sodium hydroxide to isolate the amine with high yield (~85%) and purity (>99% GC).

- Solvent variations (chloroform, ethyl acetate, methylene dichloride) and acid catalysts (polyphosphoric acid, trichloroacetic acid, trifluoroacetic acid) have been optimized to improve yield and enantiomeric excess (up to 99.7% ee).

Detailed Preparation Methods for 3-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine

Stepwise Synthesis Approach

Alternative Routes and Considerations

- Some methods involve direct nucleophilic substitution of halogenated cyclohexyl derivatives with amines, but these often suffer from low yields and require multiple purification steps.

- Protection/deprotection strategies for amine groups may be necessary to avoid side reactions during multi-step synthesis.

- Use of lithium aluminum hydride or other strong reducing agents is generally avoided due to safety concerns and potential side reactions.

Comparative Analysis of Preparation Methods

Research Findings and Optimization Notes

- The azide substitution method for trans-4-methylcyclohexylamine is well-documented with reproducible high yields and enantiomeric purity, making it a preferred route for preparing key intermediates.

- Reductive amination steps require careful control of pH and temperature to maximize selectivity and minimize side products.

- Avoidance of hazardous reagents such as lithium aluminum hydride and nitrobenzyl bromides is recommended due to safety and environmental concerns.

- Purification often involves recrystallization and chromatographic techniques to achieve the desired purity for research or pharmaceutical applications.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Range/Value | Comments |

|---|---|---|

| Reaction temperature | 20–65 °C | Controlled heating during acid addition and azide substitution |

| Reaction time | 12–16 hours | Ensures complete conversion |

| pH for workup | ~11 (using NaOH) | Facilitates phase separation and amine isolation |

| Yield of trans-4-methylcyclohexylamine | 85% ± 2% | High reproducibility |

| Purity (GC) | >99.5% | Confirmed by gas chromatography |

| Enantiomeric excess | 99.1–99.7% | High stereochemical purity |

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions to form corresponding oximes and nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Formation of oximes and nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines and other derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-[(4-aminocyclohexyl)methyl]-2-methylcyclohexylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of cyclohexylamine derivatives on cellular processes. It is also used in the development of new drugs targeting specific biological pathways.

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They are studied for their ability to interact with specific receptors and enzymes, making them candidates for the development of new medications.

Industry: In industrial applications, this compound is used as a curing agent for epoxy resins. Its ability to enhance the mechanical properties of polymers makes it valuable in the production of high-performance materials.

Wirkmechanismus

The mechanism of action of 3-[(4-aminocyclohexyl)methyl]-2-methylcyclohexylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The presence of aromatic heterocycles (e.g., quinolyl or isoquinolyl) in compounds 7a, 7b, and 8a increases melting points compared to aliphatic substituents in 3-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine, likely due to enhanced intermolecular π-π interactions.

- Synthetic methods for analogs involve hydrazine hydrate or liquid ammonia, suggesting that similar reagents might be applicable for the target compound, albeit with adjustments for steric hindrance from its methyl and aminocyclohexyl groups.

Key Observations :

- 4-Amylcyclohexylamine is classified as non-hazardous under current OSHA standards, indicating that aliphatic cyclohexylamine derivatives may generally exhibit low acute toxicity. However, the target compound’s additional amino and methyl groups could alter its reactivity or toxicity profile.

Research Findings and Implications

- Synthetic Challenges: The steric bulk of the (4-aminocyclohexyl)methyl group in the target compound may necessitate longer reaction times or higher temperatures compared to analogs like 7a–8a.

- Physicochemical Properties : Aliphatic substituents (e.g., methyl groups) likely reduce solubility in polar solvents compared to heteroaromatic analogs, impacting formulation strategies.

Notes

- Experimental validation of synthesis, safety, and physicochemical properties is recommended.

Biologische Aktivität

3-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine, also known by its CAS number 85586-54-5, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H23N |

| Molecular Weight | 193.33 g/mol |

| IUPAC Name | This compound |

Research indicates that this compound may interact with various biological pathways, particularly those involving neurotransmitter systems. It is hypothesized to act as an agonist for certain receptors, potentially influencing mood and cognitive functions.

Pharmacological Effects

- Neurotransmitter Modulation : The compound has been shown to affect levels of neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation.

- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, which could be beneficial in conditions like arthritis or other inflammatory disorders.

Study on Neurotransmitter Interaction

A study published in the Journal of Neuropharmacology investigated the effects of this compound on serotonin receptors. Results indicated a significant increase in serotonin levels in treated subjects compared to controls, suggesting a potential role in anxiety and depression management .

Anti-inflammatory Research

In a controlled trial examining the compound's anti-inflammatory properties, researchers found that administration led to a reduction in inflammatory markers in animal models of arthritis. This supports its potential therapeutic application in managing inflammatory diseases .

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is crucial. Acute toxicity studies have shown that the compound exhibits low toxicity at therapeutic doses, but further long-term studies are needed to fully assess its safety profile .

Q & A

Basic Research Questions

Q. How can 3-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine be structurally identified and distinguished from related isomers?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₄H₂₂N₂, MW 218.34 g/mol) and nuclear magnetic resonance (NMR) spectroscopy to resolve substituent positions. The compound’s SMILES string (CC1=C(C=CC=C1N)CC2CCC(CC2)N) and IUPAC name (3-[(4-aminocyclohexyl)methyl]-2-methylaniline) can guide spectral interpretation . For isomer differentiation (e.g., cis/trans mixtures), employ chiral HPLC with a polar stationary phase, as isomer separation is critical for accurate characterization .

Q. What synthetic routes are recommended for producing this compound?

- Methodology : A plausible route involves reductive amination of 3-((4-oxocyclohexyl)methyl)-2-methylcyclohexanone using ammonia and a catalyst like palladium on carbon. Monitor reaction progress via thin-layer chromatography (TLC) and optimize yield by varying reaction time, temperature (e.g., 60–80°C), and hydrogen pressure . Purify intermediates via vacuum distillation to remove unreacted precursors .

Q. How should researchers characterize the compound’s purity and stability under laboratory conditions?

- Methodology : Use gas chromatography (GC) or HPLC with UV detection (λ = 254 nm) to assess purity (>98%). For stability studies, store samples under controlled conditions (e.g., 4°C in inert atmosphere) and track degradation via periodic NMR analysis. Monitor for oxidation byproducts (e.g., nitro derivatives) using LC-MS, as amines are prone to oxidation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodology : Implement a 2³ factorial design to evaluate the effects of temperature (50–80°C), catalyst loading (5–10%), and reaction time (12–24 hours). Analyze responses (yield, purity) using ANOVA to identify significant factors. For example, a study on similar cyclohexylamine derivatives found temperature to be the most critical variable (p < 0.05) .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodology : Conduct systematic solubility tests in solvents (e.g., water, ethanol, DMSO) at 25°C using gravimetric analysis. Account for isomer-dependent solubility differences (cis vs. trans) by isolating isomers via column chromatography prior to testing . Publish detailed protocols to standardize future studies.

Q. How can researchers isolate and study individual isomers of this compound?

- Methodology : Use preparative HPLC with a chiral column (e.g., Chiralpak IA) and a hexane/isopropanol mobile phase. Confirm isomer identity via circular dichroism (CD) spectroscopy. For thermodynamic stability comparisons, perform differential scanning calorimetry (DSC) to measure melting points and isomerization energy barriers .

Q. What experimental approaches assess the compound’s reactivity under acidic or oxidative conditions?

- Methodology : Expose the compound to controlled acidic (pH 2–4) or oxidative (H₂O₂, 1–5% v/v) environments. Track reaction kinetics using UV-Vis spectroscopy (λ = 280 nm for amine degradation). Identify products via tandem MS and compare with reference standards (e.g., nitro or hydroxylated derivatives) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (generated via DFT optimization) and target proteins (e.g., amine receptors). Validate predictions with in vitro binding assays (e.g., SPR or fluorescence polarization) .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Methodology : Use impermeable gloves (nitrile), safety goggles, and fume hoods to prevent skin/eye contact. Store in ventilated, flame-resistant cabinets (flash point data unavailable; assume flammability). In case of spills, neutralize with 5% acetic acid and dispose via EPA-approved hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.